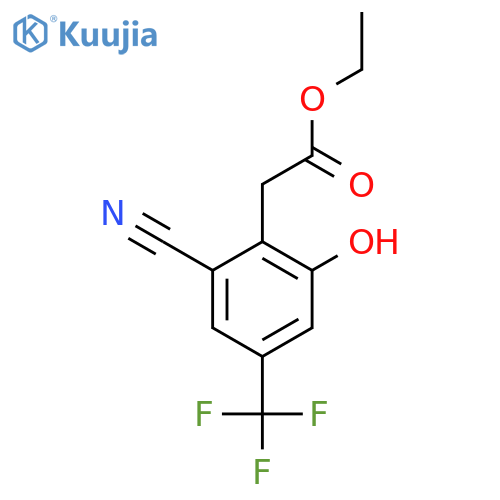Cas no 1807280-74-5 (Ethyl 2-cyano-6-hydroxy-4-(trifluoromethyl)phenylacetate)

1807280-74-5 structure
商品名:Ethyl 2-cyano-6-hydroxy-4-(trifluoromethyl)phenylacetate
CAS番号:1807280-74-5
MF:C12H10F3NO3
メガワット:273.20791387558
CID:4943145
Ethyl 2-cyano-6-hydroxy-4-(trifluoromethyl)phenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-cyano-6-hydroxy-4-(trifluoromethyl)phenylacetate
-
- インチ: 1S/C12H10F3NO3/c1-2-19-11(18)5-9-7(6-16)3-8(4-10(9)17)12(13,14)15/h3-4,17H,2,5H2,1H3
- InChIKey: ANLLYJNWRWZXIT-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C#N)C(=C(C=1)O)CC(=O)OCC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 374
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 70.3
Ethyl 2-cyano-6-hydroxy-4-(trifluoromethyl)phenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015023321-250mg |
Ethyl 2-cyano-6-hydroxy-4-(trifluoromethyl)phenylacetate |
1807280-74-5 | 97% | 250mg |
470.40 USD | 2021-06-18 | |
| Alichem | A015023321-500mg |
Ethyl 2-cyano-6-hydroxy-4-(trifluoromethyl)phenylacetate |
1807280-74-5 | 97% | 500mg |
839.45 USD | 2021-06-18 | |
| Alichem | A015023321-1g |
Ethyl 2-cyano-6-hydroxy-4-(trifluoromethyl)phenylacetate |
1807280-74-5 | 97% | 1g |
1,504.90 USD | 2021-06-18 |
Ethyl 2-cyano-6-hydroxy-4-(trifluoromethyl)phenylacetate 関連文献
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
1807280-74-5 (Ethyl 2-cyano-6-hydroxy-4-(trifluoromethyl)phenylacetate) 関連製品
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
